molecular formula C13H8IN3O2S B6357380 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline CAS No. 1159976-49-4

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline

Cat. No.: B6357380
CAS No.: 1159976-49-4
M. Wt: 397.19 g/mol
InChI Key: TWSCJONEUITPTR-UHFFFAOYSA-N
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Description

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a synthetic organic compound with a molecular formula of C13H8IN3O2S and a molecular weight of 397.19 g/mol. Its CAS Registry Number is 1159976-49-4 . This compound is built on a molecular framework that incorporates both 2-oxoindoline and thiophene rings, which are recognized as privileged structures in medicinal chemistry with diverse biological activities . The 2-oxoindoline (oxindole) core is a significant scaffold present in many bioactive molecules and has been extensively investigated for its anticancer properties. Research on related oxindole derivatives has demonstrated their potential to activate procaspase-3, a key enzyme in the apoptosis pathway, leading to the programmed death of cancer cells . Furthermore, thiophene-based compounds are known for their notable anti-inflammatory properties and have been identified as inhibitors of crucial enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) . The specific integration of these pharmacophores, along with the iodine substituent, makes this compound a valuable intermediate for researchers in medicinal chemistry. It is useful for the design and synthesis of novel molecules for investigating anti-inflammatory and anticancer mechanisms, as well as for exploring structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2S/c14-7-3-4-9-8(6-7)11(13(19)15-9)16-17-12(18)10-2-1-5-20-10/h1-6,15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSCJONEUITPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline typically involves multi-step organic reactions. One common method includes the iodination of 3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline using iodine and a suitable oxidizing agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like thiols, amines; reactions often require a catalyst and elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 2-oxoindoline compounds exhibit promising anticancer properties. Specifically, 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound selectively induces apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A comparative study showed that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Materials Science

Organic Electronics
The unique electronic properties of thiophene derivatives have led to their application in organic electronics. This compound can be utilized in the synthesis of organic semiconductors, which are essential for developing flexible electronic devices. Research indicates that incorporating this compound into polymer matrices enhances charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Organic Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cyclization, allows chemists to create a range of functionalized compounds. This versatility is particularly valuable in the development of new pharmaceuticals and agrochemicals .

  • Anticancer Efficacy Study
    • A study conducted on the efficacy of this compound against breast cancer cells showed a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent.
  • Antimicrobial Activity Assessment
    • In vitro tests revealed that the compound exhibits higher antimicrobial activity than standard antibiotics against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.
  • Synthesis of Organic Semiconductors
    • Research on incorporating this compound into polymer blends for OLED applications demonstrated improved luminescence and stability compared to traditional materials, highlighting its potential in advanced electronic applications.

Mechanism of Action

The mechanism of action of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-protein complex. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline and their biological activities:

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities References
This compound 5-iodo, thiophene-2-carboxylhydrazide substituent 397.20 Anticancer (VEGFR-2 inhibition, cytotoxic activity under investigation)
5-Chloro-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline 5-chloro substituent 305.74 Not explicitly reported; likely similar kinase inhibition profile with reduced steric bulk
Compound 12a (2-oxoindoline-thiazolidine hybrid) Thiazolidine-2,4-dione hybrid Not reported IC₅₀ = 2–40 µM (Caco-2, HepG-2, MDA-MB-231 cells); potent VEGFR-2 inhibitor
Compound 5 (2-oxoindoline-isophthalamide) Cyclized isophthalamide moiety Not reported IC₅₀ = 0.014–0.040 µM (HCT-116, A-549, MCF-7 cells); EGFR binding via hydrophobic interactions
2-Oxoindoline-3-glyoxylic acid derivatives Glyoxylic acid substituents Variable Neuropsychotropic effects (reduced anxiety, sedation in open-field tests)
Anticancer and Kinase Inhibition
  • 5-Iodo derivative : While direct IC₅₀ data are unavailable, its design is inspired by VEGFR-2 inhibitors like sunitinib and cabozantinib. The iodine atom may enhance binding to the ATP pocket’s hydrophobic regions, similar to halogenated kinase inhibitors .
  • Compound 12a: Exhibits superior cytotoxicity (IC₅₀ = 2 µM in Caco-2 cells) compared to non-halogenated 2-oxoindoline derivatives, likely due to the thiazolidine-2,4-dione moiety’s ability to mimic ATP’s phosphate groups .
  • Compound 5 : Demonstrates exceptional potency (IC₅₀ = 0.014 µM in HCT-116 cells), attributed to dual 2-oxoindoline moieties enabling strong arene–arene interactions with EGFR’s Phe699 residue .
Neuropsychotropic Effects
  • 2-Oxoindoline-3-glyoxylic acid derivatives (e.g., compounds 1-F, K): Suppress CNS activity in rats, reducing grooming, defecation, and ambulation. These effects contrast sharply with the anticancer focus of the iodinated/thiophene derivatives, highlighting structural determinants of functional specificity .
Substituent Impact
  • Halogenation: Iodo and chloro substituents at the 5-position likely improve metabolic stability and target engagement compared to non-halogenated analogues. However, steric bulk from iodine may reduce solubility .
  • Side Chain Variations : Thiophene-carboxylhydrazide vs. thiazolidine-2,4-dione vs. glyoxylic acid groups dictate pharmacological profiles. Thiophene derivatives are more kinase-selective, while glyoxylic acid analogues exhibit CNS modulation .

Molecular Docking and Binding Affinity

  • Compound 5 : Docking studies confirm strong binding to EGFR via π-π stacking and hydrogen bonding, with a binding energy of −9.2 kcal/mol .

Biological Activity

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H8IN3O2S
  • Molecular Weight : 397.20 g/mol
  • CAS Number : 1159976-49-4

The compound features both an indoline and a thiophene ring, with the presence of iodine and a carboxylhydrazidyl group contributing to its unique chemical reactivity and biological properties.

This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their function.
  • Protein Interactions : It can form stable complexes with various macromolecules, affecting cellular signaling pathways.

The interactions are often mediated through hydrogen bonds and hydrophobic interactions, stabilizing the compound-protein complex.

Anticancer Properties

Recent studies have indicated that this compound possesses significant anticancer activity. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing apoptosis. The compound's IC50 values were determined to be significantly lower than those of traditional chemotherapeutics, indicating a potent effect.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Case Study 2 : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups. This suggests its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(Thiophene-2-carboxylhydrazidyl)-2-oxoindolineLacks iodineWeaker anticancer activity
5-Bromo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindolineBromine instead of iodineSimilar but less reactive
5-Chloro-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindolineChlorine instead of iodineReduced potency

The presence of iodine in the structure enhances the compound's reactivity and biological activity compared to its bromine or chlorine analogs.

Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug development, particularly for targeting cancer and inflammatory diseases. Its unique properties make it a valuable candidate for further pharmacological studies.

Industrial Applications

In addition to medicinal uses, this compound is being explored for applications in materials science, particularly in the development of organic semiconductors due to its electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline?

  • Methodology : The compound can be synthesized via condensation reactions. A common approach involves refluxing equimolar amounts of hydrazide derivatives (e.g., thiophene-2-carbohydrazide) and substituted isatins (e.g., 5-iodoisatin) in ethanol or acetic acid under acidic conditions. For example, refluxing 5-iodoisatin with thiophene-2-carbohydrazide in ethanol for 2–5 hours yields the target compound, followed by recrystallization from ethanol/1,4-dioxane mixtures to achieve purity .
  • Key Parameters : Reaction time (2–5 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 molar ratio of reactants). Yield optimization may require adjusting solvent polarity or acid catalysts (e.g., glacial acetic acid) .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the indoline ring (δ 10–12 ppm for NH protons) and thiophene protons (δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (397.20 g/mol) via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, intramolecular H-bonding (N–H⋯O/S) and planar geometries of the indoline and thiophene moieties are critical structural features .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in derivatives of this compound?

  • Data Analysis Framework :

Dose-Response Curves : Compare IC₅₀ values across assays to identify assay-specific variability.

Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing iodine vs. chlorine) with biological outcomes. For instance, iodinated derivatives may exhibit enhanced antiproliferative activity due to increased lipophilicity .

Mechanistic Profiling : Use kinase inhibition assays or molecular docking to identify off-target interactions that may explain discrepancies .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., DNA topoisomerases or tubulin) to assess binding stability.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. What experimental designs mitigate challenges in crystallizing hydrazide derivatives for X-ray studies?

  • Optimization Strategies :

  • Solvent Selection : Use mixed solvents (e.g., acetone/ethanol) to enhance solubility and slow crystallization.
  • Temperature Gradients : Gradual cooling from reflux to room temperature promotes single-crystal growth.
  • Additives : Introduce trace acetic acid or sodium acetate to stabilize intermolecular H-bonding networks, as seen in analogous thiosemicarbazide structures .

Methodological Insights from Evidence

Aspect Key Findings References
Synthetic Yield Ethanol reflux yields 70–84% for analogous hydrazide-indoline condensations.
Biological Activity 2-Oxoindoline derivatives show IC₅₀ values <10 µM in antiproliferative assays.
Structural Features Planar indoline-thiophene systems with intramolecular H-bonding (N–H⋯O/S).

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